
2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS: 1443287-67-9) is a thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
The molecular formula for this compound is C15H18N2O2S, with a molecular weight of approximately 306.36 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Compound | MIC (mg/mL) | Activity |
---|---|---|
Thiazole Derivative A | 0.0039 | Strong against S. aureus |
Thiazole Derivative B | 0.025 | Effective against E. coli |
The presence of electron-donating groups in the phenyl ring enhances the antimicrobial activity of thiazole derivatives, suggesting that structural modifications can lead to improved efficacy .
2. Anticancer Activity
Thiazole compounds are also being explored for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound 1 | 1.61 ± 1.92 | A-431 (skin cancer) |
Compound 2 | 1.98 ± 1.22 | Jurkat (leukemia) |
Studies have shown that the structure of the thiazole ring, along with substituents on the phenyl group, plays a critical role in determining the cytotoxic activity against various cancer cell lines .
3. Neuroprotective Effects
The potential neuroprotective effects of thiazole derivatives have also been investigated. Some compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies
A study focusing on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the pyrrolidine and phenyl groups significantly influenced their biological activities. For example, a derivative with an electron-withdrawing group at the para position of the phenyl ring exhibited enhanced anticancer activity compared to its counterparts .
Scientific Research Applications
The compound has been studied for its potential as an anti-cancer agent . Research indicates that it may inhibit certain cancer cell lines, notably those associated with liver cancer. In vitro studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have similar effects.
Case Studies and Research Findings
- Anti-Cancer Activity : A study focusing on the synthesis and biological evaluation of thiazole derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were tested against human liver cancer cell lines (HepG2), showing promising results with selectivity indices greater than that of methotrexate, a common chemotherapeutic agent .
- Mechanism of Action : The compound is believed to interact with specific biological targets, including enzymes involved in cancer metabolism. Preliminary molecular docking studies suggest that it may bind to key receptors or enzymes, potentially disrupting cancer cell proliferation .
- Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various reagents and conditions tailored to achieve the desired structure. Researchers are focusing on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yields of 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid?
- Methodological Answer : Synthesis optimization requires careful control of temperature (70–100°C), solvent selection (e.g., acetic acid or ethanol for solubility), and catalyst use (e.g., acid/base catalysts for cyclization steps). Reflux conditions and reaction monitoring via TLC/HPLC are critical to minimize by-products. For example, analogous thiazole-triazole derivatives achieved >75% yield under reflux in acetic acid with 2,5-dimethoxytetrahydrofuran as a precursor .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectral methods:
- 1H/13C NMR : Identifies proton environments (e.g., pyrrolidine N–CH2 groups) and carbon backbone.
- HPLC : Assesses purity (>95% ideal).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
Cross-validation with elemental analysis ensures consistency between theoretical and experimental compositions .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using:
- Precise stoichiometry : E.g., 1:1.5 molar ratio of thiazole precursors to pyrrolidine derivatives.
- Reaction monitoring : TLC at 30-minute intervals (hexane:ethyl acetate, 3:1).
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the thiazole ring. Periodic HPLC analysis (e.g., monthly) detects degradation products like oxidized thiols or acetic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (nM–µM) to identify biphasic effects.
- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity.
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. What computational strategies are effective for predicting this compound’s binding modes to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs with enhanced affinity .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?
- Methodological Answer :
- Substituent variation : Modify the 4-Ethylphenyl group with halogens (e.g., –F for metabolic stability) or polar groups (e.g., –OH for solubility).
- Prodrug strategies : Esterify the acetic acid moiety to enhance bioavailability.
- In vitro ADME : Assess logP (octanol-water), plasma protein binding, and CYP450 inhibition .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Target putative receptors (e.g., kinases) to confirm pathway dependency.
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
- Chemical proteomics : Use affinity-based probes to map interactomes .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins.
- pH adjustment : Ionize the acetic acid group at pH 7.4 (pKa ~2.5).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O2S/c1-2-12-5-7-13(8-6-12)16-14(11-15(20)21)22-17(18-16)19-9-3-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,20,21) |
InChI Key |
UYWCOQUSRWBQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3)CC(=O)O |
Origin of Product |
United States |
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